1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole rings in a single molecule often enhances its potential for diverse biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through a one-pot multicomponent reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . This method is advantageous due to its simplicity, high yield, and cost-effectiveness.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts like silica sulfuric acid can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its combined thiazole and triazole rings, which confer a unique set of biological activities. This dual-ring structure enhances its potential for diverse applications in medicine and industry .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-2-9-6(13-5)3-12-4-10-7(8)11-12/h2,4H,3H2,1H3,(H2,8,11) |
InChI Key |
OANSKGSZQNKFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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